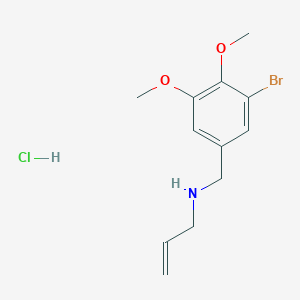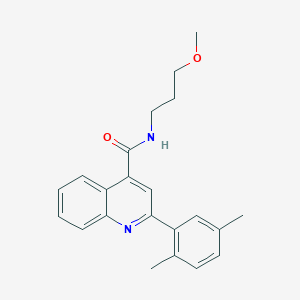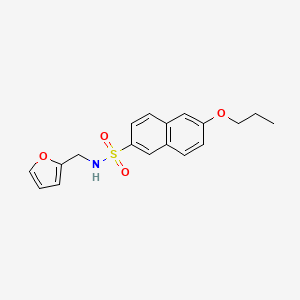
N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride
Descripción general
Descripción
N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, also known as 25B-NBOMe, is a psychoactive substance that belongs to the family of N-benzylphenethylamines. This substance is a derivative of the phenethylamine 2C-B, which is known for its hallucinogenic properties. 25B-NBOMe has been found to have similar effects to LSD and other hallucinogens, but with a shorter duration of action.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride is believed to involve the activation of the 5-HT2A receptor, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin is thought to be responsible for the hallucinogenic effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has a number of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to increase the levels of certain hormones, including cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride in laboratory experiments is that it has a shorter duration of action than other hallucinogens, such as LSD. This allows researchers to study its effects more easily and quickly. However, one limitation of using N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride is that it has a high potential for abuse and can be dangerous if used improperly.
Direcciones Futuras
There are several future directions for research on N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride. One area of interest is the potential therapeutic uses of this substance. Some researchers believe that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride may have applications in the treatment of certain mental health conditions, such as depression and anxiety. Another area of interest is the development of new drugs that target the 5-HT2A receptor, which may have potential for the treatment of a variety of psychiatric disorders. Finally, there is a need for further research into the safety and long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, particularly with regard to its potential for abuse and addiction.
Aplicaciones Científicas De Investigación
N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has been used by researchers to study its effects on the central nervous system. Studies have shown that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of many other hallucinogenic substances, including LSD and psilocybin.
Propiedades
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-4-5-14-8-9-6-10(13)12(16-3)11(7-9)15-2;/h4,6-7,14H,1,5,8H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUGZOMHBSSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Br)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)
![N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B4775081.png)

![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-butylhydrazinecarboxamide](/img/structure/B4775094.png)
![2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4775099.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775108.png)
![methyl ({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4775113.png)



![3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)

![butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)